5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid
Description
5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid is an anthranilic acid derivative characterized by a benzoic acid backbone substituted with a bromine atom at the 5-position and a (3-methylphenyl)carbonylamino group at the 2-position (Figure 1). This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), which often feature substituted benzoic acid or anthranilic acid moieties to modulate pharmacological activity .
Properties
IUPAC Name |
5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATILUUXTZRZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between the benzoic acid derivative and 3-methylphenylcarbonyl chloride.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation reactions, followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following section compares the target compound with structurally related anthranilic acid derivatives, focusing on substituent effects, synthesis efficiency, physicochemical properties, and biological activity.
Key Observations :
- Electron-withdrawing substituents (e.g., 3,4-dichloro) generally result in higher yields (69–92%) compared to electron-donating groups like methyl .
- The presence of a thioamide group (carbothioyl) in improves yield (92%) over the carbonyl analog (69%), likely due to enhanced solubility or reduced steric hindrance .
Physicochemical Properties
Solubility and Acidity
- 5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid: The electron-donating methyl group on the phenyl ring may slightly reduce the acidity of the benzoic acid moiety compared to derivatives with electron-withdrawing substituents (e.g., 3,4-dichloro). This could influence solubility in aqueous media .
Crystal Packing and Hydrogen Bonding
- 5-Bromo-2-(phenylamino)benzoic acid (): Forms intramolecular N–H⋯O hydrogen bonds and carboxylic acid inversion dimers via O–H⋯O interactions, which stabilize the crystal lattice . Similar packing is expected for the target compound, though steric effects from the 3-methyl group may alter dihedral angles or dimerization efficiency.
Anti-Inflammatory Potential
- Anthranilic Acid Derivatives (): Compound 5 (5-bromo-2-{[5-{(E)-3-(2-substitutedphenyl)propenoyl}amino]-1,3,4-oxadiazol-2-yl}methylamino)benzoic acid) exhibited 51.05% anti-inflammatory activity in a carrageenan-induced edema model, outperforming phenylbutazone (47.23%) .
Enzyme Inhibition
- MMP-13 Inhibitors (): Analogous indole-carboxylic acid derivatives demonstrate that substituent bulk and electronic properties critically influence matrix metalloproteinase (MMP) binding. The 3-methyl group in the target compound may optimize steric interactions with enzyme active sites .
Biological Activity
5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid, also known as a bromo-substituted benzoic acid derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 328.17 g/mol. The structure features a bromine atom at the 5-position of the benzoic acid ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 72947684 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Carbonyl Group : The starting material, 5-bromo-2-amino benzoic acid, is reacted with a suitable carbonylating agent to introduce the carbonyl functionality.
- Substitution Reaction : The introduction of the 3-methylphenyl group is achieved through electrophilic aromatic substitution.
- Purification : The final product is purified using recrystallization techniques.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with halogen substitutions have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain bromo-substituted benzoic acids had minimum inhibitory concentrations (MICs) in the range of 12.5–25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Investigations into the anticancer potential of this compound reveal promising results. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, derivatives similar to this compound exhibited IC50 values ranging from 1 to 20 µM against various cancer cell lines such as MCF-7 and A549 .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the bromine atom enhances the compound's lipophilicity and binding affinity, facilitating better interaction with cellular targets .
Case Studies
- Study on Antibacterial Activity : A comparative analysis was conducted on various bromo-substituted benzoic acids against bacterial strains such as Escherichia coli and Bacillus subtilis. The study found that the compound exhibited significant antibacterial effects, particularly in higher concentrations .
- Anticancer Research : In a recent study examining the effects of structurally similar compounds on cancer cells, it was observed that modifications at the bromine position significantly influenced cytotoxicity levels. Compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
